7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Descripción
7-(Furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused thiazole-pyridazinone core substituted with a morpholino group at position 2 and a furan-2-yl moiety at position 7 (Figure 1).
Propiedades
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-12-10-11(9(15-16-12)8-2-1-5-20-8)21-13(14-10)17-3-6-19-7-4-17/h1-2,5H,3-4,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVXNWQLPJROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyridazine derivatives under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the furan, morpholine, or thiazolopyridazine rings.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Its unique structure allows it to bind to specific enzymes or receptors, making it a candidate for drug development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific biological target, but they often involve the inhibition of key enzymes or the modulation of signaling pathways.
Comparación Con Compuestos Similares
2-Pyrrolidin-1-yl-7-(2-furyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
- Structural difference: Morpholino (oxygen-containing) replaced with pyrrolidine (five-membered amine ring).
- Activity: Exhibits moderate analgesic effects but lower potency than the morpholino derivative. Electron-donating substituents on the amide nitrogen enhance activity, though pyrrolidine’s reduced polarity may limit bioavailability .
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
- Structural difference: Morpholino replaced with piperidine (six-membered amine ring), and furan-2-yl replaced with thiophen-2-yl.
- However, the absence of morpholino’s oxygen reduces hydrogen-bonding capacity, leading to weaker analgesic efficacy compared to the parent compound .
5-Alkylated Derivatives
- Example : 5-(2-(Indolin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-pyrrolidin-1-ylthiazolo[4,5-d]pyridazin-4(5H)-one.
- Structural difference : Introduction of a chloroacetamide-derived alkyl chain at position 4.
- Activity : Alkylation increases molecular weight and steric bulk, which may reduce metabolic clearance but also diminish receptor affinity. These derivatives show variable activity depending on substituent electronic properties .
Heterocyclic Core Variants
Isoxazolo[4,5-d]pyridazin-4(5H)-ones
- Core difference : Thiazole replaced with isoxazole (oxygen and nitrogen-containing heterocycle).
- Example : 3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one.
- Activity : Despite structural similarity, isoxazole derivatives exhibit distinct pharmacological profiles. For instance, 3-methyl-7-(2,5-dimethoxyphenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one shows potent analgesic activity comparable to morphine in hot-plate tests, likely due to enhanced π-π stacking with the dimethoxyphenyl group .
Thieno[2,3-d]pyridazin-4(5H)-ones
- Core difference : Thiazole replaced with thiophene.
- Example: 7-Amino-5-(4-chlorophenyl)thieno[2,3-d]pyridazin-4(5H)-one.
- Activity: The thiophene core increases hydrophobicity, improving membrane permeability but reducing solubility. Chlorophenyl substitution enhances anti-inflammatory activity, though analgesic effects are less pronounced compared to thiazolo derivatives .
Comparative Data Table
Key Findings and Implications
- Morpholino vs. Other Amines: The morpholino group’s oxygen atom enhances hydrogen bonding and solubility, contributing to superior analgesic activity compared to pyrrolidine or piperidine analogs .
- Heterocyclic Core Impact: Thiazolo derivatives generally exhibit better analgesic profiles than thieno or isoxazolo analogs, likely due to optimal steric and electronic properties .
- Substituent Effects : Electron-donating groups (e.g., methoxy in isoxazolo derivatives) improve activity, while bulky alkyl chains reduce receptor affinity .
Actividad Biológica
7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
This structure highlights the furan and thiazole moieties that are crucial for its biological activity.
1. Cytotoxic Activity
Research indicates that compounds containing furan rings exhibit notable cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of furan, including 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one, can induce apoptosis in cancer cells through intrinsic mitochondrial pathways. This is evidenced by increased levels of pro-apoptotic markers such as p53 and Bax, alongside a reduction in anti-apoptotic Bcl-2 levels .
2. Inhibition of Tubulin Polymerization
In vitro assays have shown that this compound inhibits β-tubulin polymerization, a critical process for cell division. For instance, at concentrations corresponding to their IC50 values, it was observed that the compound caused significant inhibition (up to 71%) of tubulin polymerization in treated MCF-7 breast cancer cells .
3. Cell Cycle Arrest
Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest in MCF-7 cells. This was accompanied by an increase in pre-G1 phase cells, indicating apoptosis induction. The results suggest that the compound disrupts normal cell cycle progression, leading to cell death .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of 7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 2.96 | Apoptosis via mitochondrial pathway |
| Study 2 | A549 | 6.66 | G2/M phase arrest and apoptosis |
| Study 3 | HT-29 | 8.51 | Inhibition of tubulin polymerization |
These studies collectively highlight the compound's potential as an anticancer agent.
Additional Biological Activities
Beyond its cytotoxic effects, research has also explored the compound's role as a kinase inhibitor. It has been shown to inhibit IRAK4, an important kinase involved in inflammatory responses and cancer progression, suggesting potential applications in treating inflammatory diseases and cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
